Daporinad's Mechanism of Action in Cancer Cells: A Technical Guide for Researchers
Daporinad's Mechanism of Action in Cancer Cells: A Technical Guide for Researchers
Abstract
Daporinad (also known as FK866 or APO866) is a highly specific and potent small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] Given the heightened metabolic demands of cancer cells and their frequent dependency on the NAD+ salvage pathway, NAMPT has emerged as a compelling therapeutic target.[4][5] This guide provides a comprehensive technical overview of daporinad's mechanism of action in cancer cells, detailing its molecular interactions, downstream cellular consequences, and the methodologies employed to investigate its effects. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Rationale for Targeting NAD+ Metabolism in Oncology
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[6] A key feature of this altered metabolism is an increased reliance on nicotinamide adenine dinucleotide (NAD+), a fundamental coenzyme involved in a vast array of cellular processes.[5] NAD+ is not only a critical cofactor for enzymes in energy metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, but it is also a substrate for NAD+-consuming enzymes that regulate vital cellular functions such as DNA repair, gene expression, and stress responses.[5][7][8]
Mammalian cells synthesize NAD+ through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[6][9] Many cancers exhibit an elevated dependence on the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[4][10] This dependency presents a therapeutic window, suggesting that the inhibition of NAMPT could selectively target cancer cells by depleting their NAD+ pools. Daporinad was developed as a potent and specific inhibitor of NAMPT to exploit this vulnerability.[1][8]
Core Mechanism of Action: Daporinad as a NAMPT Inhibitor
Daporinad functions as a powerful and selective inhibitor of NAMPT, with an IC50 value in the low nanomolar range (approximately 0.09 nM in cell-free assays).[2][3] Its primary mechanism of action is the direct binding to and inhibition of the enzymatic activity of NAMPT.[7] This inhibition disrupts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway.[10] The consequence of this enzymatic blockade is a progressive and significant depletion of intracellular NAD+ levels within cancer cells.[8][11]
Signaling Pathway of Daporinad's Action
The inhibition of NAMPT by daporinad initiates a cascade of downstream events stemming from NAD+ depletion.
Caption: Daporinad inhibits NAMPT, leading to NAD+ depletion and subsequent downstream effects.
Downstream Cellular Consequences of NAMPT Inhibition
The depletion of NAD+ pools by daporinad triggers a range of anti-neoplastic effects:
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Metabolic Collapse and Energy Crisis: As a vital cofactor in cellular respiration, the reduction of NAD+ severely hampers ATP production through glycolysis, the TCA cycle, and oxidative phosphorylation.[5][7] This energy crisis can lead to a halt in proliferation and ultimately, cell death.[11]
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Induction of Apoptosis: The profound metabolic stress and cellular damage caused by NAD+ depletion can activate apoptotic pathways, leading to programmed cell death in cancer cells.[8][12]
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Impairment of DNA Repair Mechanisms: NAD+ is a necessary substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA damage detection and repair.[4][5] By depleting NAD+, daporinad indirectly inhibits PARP activity, rendering cancer cells more susceptible to DNA damage and apoptosis.[13]
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Modulation of Sirtuin Activity: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating gene expression, metabolism, and stress responses.[4] Daporinad-induced NAD+ depletion can alter sirtuin activity, contributing to its anti-tumor effects.
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Induction of Autophagy: Daporinad treatment has been shown to trigger autophagy in various cancer cell lines.[3][11] While autophagy can sometimes be a survival mechanism, in this context, it is often associated with daporinad-mediated cell death.
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Anti-Angiogenic Effects: Some studies suggest that daporinad may inhibit the production of vascular endothelial growth factor (VEGF) in tumor cells, potentially leading to a reduction in tumor angiogenesis.[7]
Experimental Methodologies for Studying Daporinad's Effects
A variety of in vitro and in vivo experimental techniques are employed to elucidate and quantify the mechanism of action of daporinad.
Experimental Workflow: In Vitro Evaluation of Daporinad
Caption: A typical workflow for the in vitro assessment of daporinad's effects on cancer cells.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Daporinad Treatment: Prepare serial dilutions of daporinad in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Intracellular NAD+/NADH Measurement
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Cell Culture and Treatment: Culture and treat cells with daporinad as described for the cell viability assay.
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate NAD+/NADH extraction buffer.
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NAD+/NADH Assay: Use a commercially available NAD+/NADH assay kit according to the manufacturer's instructions. This typically involves enzymatic cycling reactions that generate a fluorescent or colorimetric signal proportional to the amount of NAD+ and NADH.
-
Quantification: Measure the signal using a plate reader and calculate the NAD+ and NADH concentrations based on a standard curve.
-
Data Analysis: Normalize the NAD+/NADH levels to the total protein concentration in each sample.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to daporinad's activity.
| Parameter | Value | Cell/System Context | Reference |
| IC50 (NAMPT inhibition) | 0.09 nM | Cell-free assay | [2][3] |
| Cellular IC50 | ~1 nM | Human leukemia cells | [8] |
| In Vivo Efficacy | 20 mg/kg (i.p.) | Human AML xenograft model | [3] |
Resistance Mechanisms and Clinical Landscape
Despite promising preclinical data, daporinad showed limited efficacy in early-phase clinical trials.[14][15] A significant challenge is the development of resistance. The primary mechanism of resistance is the upregulation of alternative NAD+ biosynthesis pathways, particularly the Preiss-Handler pathway, which utilizes nicotinic acid as a precursor.[16][17] The rate-limiting enzyme in this pathway, nicotinate phosphoribosyltransferase (NAPRT), can compensate for the NAMPT inhibition by daporinad, thereby maintaining intracellular NAD+ levels.[17]
Other potential resistance mechanisms include:
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Acquired mutations in the NAMPT gene.[17]
-
Metabolic reprogramming of cancer cells.[17]
-
Increased expression of ATP-binding cassette (ABC) efflux transporters that pump the drug out of the cell.[17]
The clinical experience with daporinad has underscored the complexity of targeting NAD+ metabolism and has spurred the development of next-generation NAMPT inhibitors and combination strategies to overcome resistance.[6][15]
Conclusion
Daporinad is a potent and specific inhibitor of NAMPT that effectively depletes intracellular NAD+ levels in cancer cells, leading to metabolic collapse, impaired DNA repair, and apoptosis. While its clinical efficacy has been hampered by resistance mechanisms, daporinad remains an invaluable research tool for understanding the critical role of NAD+ metabolism in cancer. Future strategies may focus on combination therapies that co-target multiple NAD+ biosynthesis pathways or exploit the vulnerabilities created by NAMPT inhibition.
References
- Daporinad - Wikipedia. [URL: https://en.wikipedia.org/wiki/Daporinad]
- Daporinad | C24H29N3O2 | CID 6914657 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Daporinad]
- Daporinad (FK866) | NMPRTase Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/fk866.html]
- FK866 (Daporinad) Nampt Inhibitor | CAS 658084-64-1 | Selleck Chemicals. [URL: https://www.selleckchem.com/products/fk866.html]
- Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28507020/]
- Daporinad - Drug Targets, Indications, Patents - Patsnap Synapse. [URL: https://synapse.patsnap.com/drugs/drug-8a97a89b-8515-4674-8b65-65a882d92d84]
- Daporinad hydrochloride ((E/Z)-FK866 hydrochloride) | NAMPT Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/e-z-daporinad-hydrochloride.html]
- Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair - AACR Journals. [URL: https://aacrjournals.org/cancerres/article/77/14/3857/65203/Nicotinic-Acid-Phosphoribosyltransferase]
- Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - MDPI. [URL: https://www.mdpi.com/2072-6643/13/5/1665]
- Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2019.01514/full]
- NAD/NAMPT and mTOR Pathways in Melanoma: Drivers of Drug Resistance and Prospective Therapeutic Targets - MDPI. [URL: https://www.mdpi.com/2072-6694/13/21/5526]
- Advances in NAD-Lowering Agents for Cancer Treatment - MDPI. [URL: https://www.mdpi.com/2072-6643/13/5/1665/htm]
- NAD Metabolism in Cancer Therapeutics - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2019.00671/full]
- Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models | Clinical Cancer Research - AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/27/17/4893/670183/Inhibition-of-NAD-Dependent-Metabolic-Processes]
- The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - ResearchGate. [URL: https://www.researchgate.
- Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8156157/]
- Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combinations - MDPI. [URL: https://www.mdpi.com/2072-6694/15/17/4243]
- Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952098/]
- Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - MDPI. [URL: https://www.mdpi.com/2072-6694/14/19/4688]
- Metabolic pathways of Daporinad under in vitro and in vivo Met ID experiments. … - ResearchGate. [URL: https://www.researchgate.net/figure/Metabolic-pathways-of-Daporinad-under-in-vitro-and-in-vivo-Met-ID-experiments_fig3_359556151]
- Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing Inc. [URL: https://www.jcmtjournal.com/article/view/6468]
Sources
- 1. Daporinad - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 5. Frontiers | NAD Metabolism in Cancer Therapeutics [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives | MDPI [mdpi.com]
- 16. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
